molecular formula C35H65O2P B14423782 Tributyl(hexadecyl)phosphanium benzoate CAS No. 84977-31-1

Tributyl(hexadecyl)phosphanium benzoate

Cat. No.: B14423782
CAS No.: 84977-31-1
M. Wt: 548.9 g/mol
InChI Key: KZABQFJJERKGTP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(hexadecyl)phosphanium benzoate can be synthesized by reacting tributylphosphine with hexadecyl bromide in the presence of a suitable solvent. The reaction typically occurs at elevated temperatures (around 65°C) and may take several days to complete. The resulting product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tributyl(hexadecyl)phosphanium benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Tributyl(hexadecyl)phosphanium benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl(hexadecyl)phosphanium benzoate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases), thereby enhancing the reaction rates. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, which stabilize the transition states and lower the activation energy of the reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylphosphonium bromide
  • Trihexyltetradecylphosphonium bromide
  • Benzyltriethylammonium chloride

Uniqueness

Tributyl(hexadecyl)phosphanium benzoate stands out due to its long hydrocarbon chain, which imparts unique solubility and thermal properties. Compared to similar compounds, it offers better phase-transfer capabilities and higher thermal stability, making it more suitable for high-temperature applications .

Properties

CAS No.

84977-31-1

Molecular Formula

C35H65O2P

Molecular Weight

548.9 g/mol

IUPAC Name

tributyl(hexadecyl)phosphanium;benzoate

InChI

InChI=1S/C28H60P.C7H6O2/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-28-29(25-10-6-2,26-11-7-3)27-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-28H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1

InChI Key

KZABQFJJERKGTP-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.C1=CC=C(C=C1)C(=O)[O-]

Origin of Product

United States

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